Compound Description: This series of compounds share a common structure with a quinazolinone core and a benzamide substituent. They are recognized for their inhibitory activity against H+/K+-ATPase, making them potential antiulcer agents []. Modifications within this series focus on the substitutions on the phenyl ring attached to the benzamide nitrogen.
Relevance: While this class of compounds does not have an identical core structure to 3-Methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzamide, they share a significant structural similarity in the benzamide moiety. Understanding the structure-activity relationship of these compounds, particularly concerning their H+/K+-ATPase inhibitory activity, can provide insights into the potential biological activities of the target compound, especially if it also possesses a benzamide pharmacophore. Further investigation is needed to ascertain the potential overlap in their biological targets.
Compound Description: This compound, designated as (S)-17b, exhibits potent inhibitory activity against class I histone deacetylase (HDAC) isoforms []. This compound demonstrates in vitro and in vivo anticancer activity, particularly against human myelodysplastic syndrome (SKM-1) cell lines. Its mechanism of action involves increasing intracellular acetyl-histone H3 and P21 levels, inducing G1 cell cycle arrest, and promoting apoptosis [].
Relevance: Both (S)-17b and 3-Methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzamide belong to the benzamide class of compounds, sharing the core benzamide structure. Though their structures differ in other aspects, the shared benzamide moiety suggests a possible overlap in their biological targets or pathways. Studying the specific interactions of (S)-17b with its target, HDAC, can provide valuable insights into the potential binding modes and activities of 3-Methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzamide, especially if it interacts with similar biological targets.
Compound Description: This compound acts as a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) []. Its potent inhibitory activity against these kinases, coupled with its selectivity profile, makes it a promising candidate for anti-inflammatory drug discovery. In vitro and in vivo studies demonstrate its efficacy in inhibiting lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release and mitigating LPS-induced acute lung injury (ALI) [].
Relevance: The presence of the benzamide group in both 3-(Imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide and 3-Methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzamide links them structurally within the broader benzamide class. Investigating the specific binding interactions and pharmacological effects of the dual DDR1/DDR2 inhibitor can provide valuable information about the potential biological activities and targets of 3-Methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzamide.
Compound Description: This compound, known as APD791, is a potent and selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist []. It exhibits antiplatelet activity and influences vascular biology, making it a potential candidate for treating arterial thrombosis [].
Relevance: The structural similarity to 3-Methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzamide lies in the shared benzamide core, indicating they belong to the same broad chemical class. Although their structures differ in other aspects, the shared benzamide moiety suggests a possible overlap in their biological targets or pathways, particularly concerning 5-HT receptor modulation. Understanding the detailed pharmacological profile of APD791 can guide the investigation of 3-Methyl-N-{3-[N-(2-pyridinylcarbonyl)ethanehydrazonoyl]phenyl}benzamide, especially regarding its potential interactions with serotonin receptors or its effects on platelet function and vascular biology.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.